5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one
Overview
Description
The compound identified as “5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one” is known as Sildenafil. Sildenafil is a vasoactive agent primarily used to treat erectile dysfunction and reduce symptoms in patients with pulmonary arterial hypertension. It works by elevating levels of the second messenger, cyclic guanosine monophosphate (cGMP), by inhibiting its breakdown via phosphodiesterase type 5 (PDE5). PDE5 is found in particularly high concentrations in the corpus cavernosum, erectile tissue of the penis, as well as in the retina and vascular endothelium .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sildenafil is synthesized through a multi-step process involving several key intermediates. The synthesis begins with the preparation of 2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenylamine, which is then reacted with 1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one under specific conditions to yield Sildenafil. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the reaction .
Industrial Production Methods
Industrial production of Sildenafil involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the purity and potency of the final product. The use of automated reactors and continuous flow systems helps in scaling up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Sildenafil undergoes various chemical reactions, including:
Oxidation: Sildenafil can be oxidized to form its N-oxide derivative.
Reduction: Reduction of Sildenafil can lead to the formation of its corresponding amine.
Substitution: Sildenafil can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sildenafil N-oxide
Reduction: Sildenafil amine
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sildenafil has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of phosphodiesterase enzymes.
Biology: Investigated for its effects on cellular signaling pathways involving cGMP.
Medicine: Extensively studied for its therapeutic effects in treating erectile dysfunction and pulmonary arterial hypertension.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Sildenafil exerts its effects by selectively inhibiting phosphodiesterase type 5 (PDE5), an enzyme responsible for the breakdown of cGMP. By inhibiting PDE5, Sildenafil increases the levels of cGMP, leading to relaxation of smooth muscle cells and vasodilation. This mechanism is particularly effective in the corpus cavernosum, where increased cGMP levels facilitate the generation and maintenance of an erection. Additionally, the vasodilatory effects of Sildenafil help reduce symptoms of pulmonary arterial hypertension by improving blood flow in the pulmonary arteries .
Comparison with Similar Compounds
Similar Compounds
Tadalafil: Another PDE5 inhibitor used to treat erectile dysfunction and pulmonary arterial hypertension.
Vardenafil: Similar to Sildenafil, used for the treatment of erectile dysfunction.
Avanafil: A newer PDE5 inhibitor with a faster onset of action
Uniqueness
Sildenafil is unique due to its well-established safety profile, extensive clinical data, and widespread use. It was the first PDE5 inhibitor approved for the treatment of erectile dysfunction, making it a benchmark for subsequent compounds. Its dual application in treating erectile dysfunction and pulmonary arterial hypertension further highlights its versatility and therapeutic potential .
Properties
IUPAC Name |
5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O4S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRNXUUZRGQAQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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